molecular formula C9H10ClNO2 B13666106 Methyl 6-amino-2-chloro-3-methylbenzoate

Methyl 6-amino-2-chloro-3-methylbenzoate

Cat. No.: B13666106
M. Wt: 199.63 g/mol
InChI Key: OQXGKOMMMUEYTF-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chlorine atom, and a methyl ester group on the benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-chloro-3-methylbenzoate typically involves the esterification of 6-amino-2-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-chloro-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of 6-amino-2-hydroxy-3-methylbenzoate.

    Reduction: Formation of 6-amino-2-chloro-3-methylbenzoate.

    Oxidation: Formation of 6-amino-2-chloro-3-methylbenzoic acid.

Scientific Research Applications

Methyl 6-amino-2-chloro-3-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-chloro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-6-chloro-3-methylbenzoate
  • Methyl 6-amino-3-chloro-2-methylbenzoate

Uniqueness

Methyl 6-amino-2-chloro-3-methylbenzoate is unique due to the specific positioning of the amino, chloro, and methyl ester groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 6-amino-2-chloro-3-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

OQXGKOMMMUEYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)Cl

Origin of Product

United States

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